Pyridoxine tripalmitate

Description

The exact mass of the compound Pyridoxine tripalmitate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Pyridoxine tripalmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridoxine tripalmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-hexadecanoyloxy-4-(hexadecanoyloxymethyl)-6-methylpyridin-3-yl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H101NO6/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-53(58)61-48-51-47-57-50(4)56(63-55(60)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)52(51)49-62-54(59)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h47H,5-46,48-49H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRYFKCHZFVZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H101NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195919 | |

| Record name | Pyridoxine tripalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

884.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4372-46-7 | |

| Record name | Pyridoxine tripalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4372-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine tripalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxine tripalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxine tripalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE TRIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXS58JW4OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Pyridoxine Tripalmitate

Introduction: Beyond Vitamin B6 - The Lipophilic Advantage of Pyridoxine Tripalmitate

Pyridoxine, a water-soluble form of vitamin B6, is a crucial cofactor in a myriad of metabolic processes essential for human health.[1][2] Its application in dermatology for conditions like seborrheic dermatitis is well-documented.[1] However, its hydrophilic nature presents significant challenges in topical formulations, limiting its ability to penetrate the lipid-rich stratum corneum and exhibiting instability, particularly to light and oxidation.[3][4] To overcome these limitations, lipophilic derivatives have been developed, among which Pyridoxine Tripalmitate stands out as a promising compound for cosmetic and pharmaceutical applications.[5]

Pyridoxine Tripalmitate is the tri-ester of pyridoxine with palmitic acid, a 16-carbon saturated fatty acid.[6] This structural modification dramatically alters the molecule's physicochemical properties, transforming it into an oil-soluble, more stable entity with enhanced skin affinity and permeability.[3][5] This guide provides a comprehensive technical overview of the core physicochemical properties of Pyridoxine Tripalmitate, offering valuable insights for researchers, scientists, and drug development professionals engaged in the formulation of advanced dermatological and cosmetic products.

Core Physicochemical Characteristics

The esterification of the three hydroxyl groups of pyridoxine with palmitic acid chains results in a molecule with significantly different properties from its parent compound. These are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | [5-hexadecanoyloxy-4-(hexadecanoyloxymethyl)-6-methyl-3-pyridinyl]methyl hexadecanoate | [6] |

| Synonyms | Vitamin B6 Tripalmitate, Pyridoxol Tripalmitate | |

| CAS Number | 4372-46-7 | [5] |

| Molecular Formula | C₅₆H₁₀₁NO₆ | [6] |

| Molecular Weight | 884.40 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 72-73 °C | |

| Boiling Point | 826.1 ± 65.0 °C (Predicted) | |

| Density | 0.945 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Oil-soluble | [3][5] |

| Stability | Enhanced stability against oxidation and heat compared to pyridoxine | [7] |

Molecular Structure and its Implications

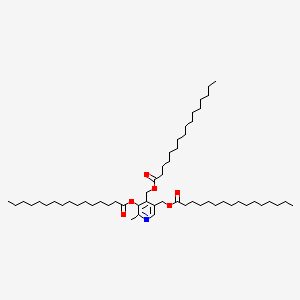

The fundamental change from a hydrophilic to a lipophilic molecule is visually represented by its structure.

Caption: Chemical structure of Pyridoxine Tripalmitate.

This lipophilic character is paramount for its enhanced performance in topical applications. The long fatty acid chains facilitate its integration into the lipid matrix of the stratum corneum, thereby improving skin penetration and bioavailability at the target site.[7]

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of Pyridoxine Tripalmitate relies on a suite of standard analytical techniques. The following section outlines the methodologies for key experiments.

Synthesis of Pyridoxine Tripalmitate

The synthesis of Pyridoxine Tripalmitate is typically achieved through the esterification of pyridoxine with palmitoyl chloride. While specific patents detail various modifications, a general representative synthesis is outlined below.

Caption: General workflow for the synthesis of Pyridoxine Tripalmitate.

Step-by-Step Methodology:

-

Dissolution: Dissolve pyridoxine hydrochloride in pyridine. Pyridine acts as both the solvent and an acid scavenger.

-

Acylation: Slowly add palmitoyl chloride to the pyridoxine solution, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. The molar ratio of palmitoyl chloride to pyridoxine should be at least 3:1 to ensure complete esterification of all three hydroxyl groups.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours to proceed to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product. The precipitate is then filtered, washed with water to remove pyridine hydrochloride, and dried.

-

Purification: The crude product is further purified, commonly by column chromatography over silica gel, using a solvent system such as a hexane-ethyl acetate gradient to yield the pure Pyridoxine Tripalmitate.

-

Characterization: The final product's identity and purity are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Causality Behind Experimental Choices:

-

Pyridine as Solvent/Catalyst: Pyridine is a common choice as it effectively dissolves pyridoxine and also acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Controlled Temperature Addition: The slow addition of the highly reactive palmitoyl chloride at a low temperature is crucial to prevent side reactions and ensure a controlled reaction rate.

-

Column Chromatography: This purification technique is essential to separate the desired tri-ester from any mono- or di-esterified byproducts and unreacted starting materials, ensuring a high purity of the final compound.

Determination of Melting Point

The melting point is a critical indicator of purity.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry Pyridoxine Tripalmitate powder is packed into a capillary tube, sealed at one end.

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.

Solubility Assessment

Given its intended use in topical formulations, determining the solubility of Pyridoxine Tripalmitate in relevant cosmetic oils is crucial.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of cosmetically relevant oils (e.g., isopropyl myristate, caprylic/capric triglycerides, jojoba oil).

-

Equilibrium Solubility Determination:

-

Add an excess amount of Pyridoxine Tripalmitate to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of Pyridoxine Tripalmitate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Causality Behind Experimental Choices:

-

Equilibrium Method: This method ensures that the maximum amount of solute has dissolved in the solvent under the specified conditions, providing a true measure of its solubility.

-

HPLC Quantification: HPLC is a precise and accurate method for quantifying the concentration of the dissolved analyte, even at low levels.

Stability Studies

The enhanced stability of Pyridoxine Tripalmitate is a key advantage. Stability studies are essential to define its shelf-life and appropriate storage conditions.

Caption: Workflow for stability testing of Pyridoxine Tripalmitate.

Step-by-Step Methodology:

-

Protocol Design: Design a stability study protocol that includes various storage conditions (e.g., different temperatures, humidity levels, and light exposure) and time points for analysis.

-

Sample Preparation: Store samples of Pyridoxine Tripalmitate, both as a pure substance and in a representative formulation, under the defined conditions.

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity and Assay: Quantify the amount of remaining Pyridoxine Tripalmitate using a stability-indicating HPLC method. This method should be able to separate the active ingredient from its potential degradation products.

-

Degradation Products: Identify and quantify any degradation products formed.

-

-

Data Evaluation: Analyze the data to determine the degradation kinetics and predict the shelf-life of the compound.

Causality Behind Experimental Choices:

-

Stress Testing: Exposing the compound to conditions more severe than normal storage (e.g., high temperature, intense light) helps to rapidly identify potential degradation pathways and degradation products.

-

Stability-Indicating Method: The use of a validated stability-indicating analytical method is critical to ensure that the decrease in the active ingredient is accurately measured and that the formation of degradation products is monitored.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its identity and providing information about its structure and purity.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Protocol: Dissolve a known concentration of Pyridoxine Tripalmitate in a suitable organic solvent (e.g., ethanol or hexane) and record the absorbance spectrum over the UV-Vis range (typically 200-400 nm).

-

Expected Outcome: Based on related long-chain fatty acid esters of pyridoxine, a maximum absorption peak is expected in the region of 265-283 nm.[8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: Obtain the FTIR spectrum of a solid sample of Pyridoxine Tripalmitate using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Expected Outcome: The spectrum will show characteristic absorption bands for the functional groups present, including:

-

C=O stretching of the ester groups (around 1740 cm⁻¹).

-

C-O stretching of the esters (around 1250-1100 cm⁻¹).

-

Aromatic C=C and C=N stretching of the pyridine ring.

-

C-H stretching of the long alkyl chains.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Expected Outcome:

-

¹H NMR: Will show signals corresponding to the protons of the pyridine ring, the methyl group, the methylene groups adjacent to the ester oxygens, and the long aliphatic chains of the palmitate groups.

-

¹³C NMR: Will show signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the carbons of the palmitate chains.

-

-

Conclusion: A Versatile Lipophilic Vitamin B6 for Advanced Formulations

Pyridoxine Tripalmitate represents a significant advancement in the topical application of vitamin B6. Its tailored physicochemical properties, particularly its lipophilicity and enhanced stability, overcome the primary limitations of its water-soluble precursor. The in-depth understanding of its synthesis, purification, and analytical characterization provided in this guide serves as a foundational resource for scientists and formulators. By leveraging these insights, the full potential of Pyridoxine Tripalmitate can be harnessed to develop innovative and effective cosmetic and dermatological products that deliver the benefits of vitamin B6 directly to the skin.

References

- Fujishiro, M., Ochiai, Y., Eda, Y., Okano, Y., & Masaki, H. (2007). Vitamin B6 derivative improves skin hydration. Personal Care Magazine, November, 23-26.

- (2003). Pyridoxine derivative and skin care preparation and hair cosmetic containing the same.

- Juhász, M., Kitahara, Y., Takahashi, S., & Fujii, T. (2012). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis. Journal of Thermal Analysis and Calorimetry, 110(1), 209-215.

- (2005). Process for the preparation of pyridoxine or its acid addition salt.

- Bilski, P., Li, M. Y., Ehrenshaft, M., Daub, M. E., & Chignell, C. F. (2000). Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants. Photochemistry and photobiology, 71(2), 129–134.

- Yin, L., Liu, P., Li, Y., Liu, J., & Li, Z. (2020). Clinical Evaluation of Sequential Transdermal Delivery of Vitamin B6, Compound Glycyrrhizin, Metronidazole, and Hyaluronic Acid Using Needle-Free Liquid Jet in Facial Seborrheic Dermatitis. Frontiers in Medicine, 7, 575599.

- (2005). Methods for the synthesis of pyridoxamine.

- Juhász, M., Kitahara, Y., Takahashi, S., & Fujii, T. (2012). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis. Journal of Thermal Analysis and Calorimetry, 110(1), 209–215.

- Chavan, A., & Gandhimathi, R. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. International Journal of Pharmaceutical Quality Assurance, 14(3), 701-706.

- Mizuno, N., Hattori, M., Yoshida, M., & Morita, E. (1978). Studies on Fatty Acid Esters of Pyridoxine. V. Stability, Bactericidal Activity, Vitamin B6 Activity and Gastrointestinal Absorption of 4'-and 5'-O-Benzoyl-pyridoxine. Journal of Nutritional Science and Vitaminology, 24(2), 165-175.

- Gaspar, L. R., & Campos, P. M. (2011). Content and stability of B complex vitamins in commercial cosmetic products. Journal of cosmetic science, 62(1), 59–68.

- Sakuragi, T., & Kummerow, F. A. (1959). The Synthesis of Long Chain Fatty Acid Derivatives of the Vitamin B6 Group. The Journal of Organic Chemistry, 24(7), 1032–1034.

-

PubChem. (n.d.). Pyridoxine tripalmitate. National Center for Biotechnology Information. Retrieved from [Link]

- (2009). Manufacture of vitamin B6.

- (1968). Process for preparing pyridoxine.

- (1968). Process for producing pyridoxine and novel intermediates thereof.

- Schimpf, K. J., & Satterfield, M. B. (2012). Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation.

-

The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000239). Retrieved from [Link]

- Brescoll, J., & Daveluy, S. (2015). A review of vitamin B12 in dermatology.

- Brescoll, J., & Daveluy, S. (2015). A review of vitamin B12 in dermatology.

- Al-Malaika, S., & Amir, E. (2021). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Research Journal of Pharmacy and Technology, 14(8), 4235-4241.

- Knothe, G., & Steidley, K. R. (2020).

- (2006). Cosmetic composition.

-

Natural Micron Pharm Tech. (n.d.). Pyridoxine tripalmitate. Retrieved from [Link]

-

Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

- (2020). Formulations and methods for preparing stable cosmetic compositions.

- Thomas, A. H., & Snyderman, S. E. (1964). Radiolysis of pyridoxine (vitamin B 6) in aqueous solution under different conditions. The Journal of nutrition, 84(3), 231–236.

- Mahmood, A. S., & Ahmad, A. K. (2019). Determination of Vitamin B6 (pyridoxine hydrochloride) in Pharmaceutical Preparations Using High Performance Liquid Chromatography. Iraqi Journal of Science, 60(5), 943-951.

- Al-Malaika, S., & Amir, E. (2021). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Research Journal of Pharmacy and Technology, 14(8), 4235-4241.

- Mohn, C., & Hertel, C. (2019).

- Ang, C. Y. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal of the Association of Official Analytical Chemists, 62(5), 1170–1173.

- Altmeyer, P. (2020). Vitamin b6. Altmeyers Encyclopedia.

- (2015). Composition containing vitamin b6.

- Driskell, J. A. (2003). VITAMIN B6 | Properties and Determination. In Encyclopedia of Food Sciences and Nutrition (pp. 6012-6020). Elsevier.

- Trivedi, M. K., & Branton, A. (2016). TGA thermograms of the control and treated vitamin B 6.

- (2008). Cosmetic composition.

- Mooney, S., Leuendorf, J. E., Hendrickson, S., & Hellmann, H. (2009). Vitamin B6: a long known compound of surprising complexity. Molecules, 14(1), 329–351.

- Zhao, M., Miller, J. W., Rogers, Q. R., & Rucker, R. B. (2012). Vitamin B-6 restriction impairs fatty acid synthesis in cultured human hepatoma (HepG2) cells. The Journal of nutrition, 142(10), 1814–1820.

- El-Behery, M., & El-Twigry, H. (2007). IR spectra of Pyridoxine complexes: [La(PN) 2 (NO 3 )(H 2 O)]Á2HClÁH 2 O....

- Goda, K., & Kaji, T. (1996). Vitamin B6 phototoxicity induced by UVA radiation. Toxicology letters, 88(1-3), 235–239.

- Demetzos, C. (2008). Differential scanning calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Journal of liposome research, 18(3), 159–173.

- Hill, M. P., Carroll, E. C., Vang, M. C., Addington, T. A., Toney, M. D., & Larsen, D. S. (2008). Rapid photodynamics of vitamin B6 coenzyme pyridoxal 5'-phosphate and its Schiff bases in solution. The journal of physical chemistry. B, 112(23), 7106–7116.

- Trivedi, M. K., & Branton, A. (2017). Evaluation of the Structural Properties and Isotopic Abundance Ratios of Consciousness Energy Treated Pyridoxine Using LC-MS, GC.

- Chapman, K. D., & Neogi, P. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2538.

- Ang, C. Y. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal - Association of Official Analytical Chemists, 62(5), 1170–1173.

- Sari, Y., & Ulgen, K. O. (2023). Study of Boron Complexation with Pyridoxine: Effect of Interaction Time, Temperature, and Amount of Pyridoxine. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 431-440.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridoxine. Retrieved from [Link]

Sources

- 1. Vitamin B group levels and supplementations in dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. altmeyers.org [altmeyers.org]

- 3. JP2003206279A - Pyridoxine derivative and skin care preparation and hair cosmetic containing the same pyridoxine derivative - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Pyridoxine tripalmitate - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. Vitamin B6 | C8H10NO5P-2 | CID 104817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. personalcaremagazine.com [personalcaremagazine.com]

- 8. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Mechanism of Action of Pyridoxine Tripalmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine tripalmitate, a lipophilic derivative of vitamin B6, represents a strategic modification to enhance the bioavailability and stability of pyridoxine.[1][2] This guide delineates its mechanism of action at a cellular level, tracing its path from a stable, fat-soluble prodrug to its metabolically active form, pyridoxal 5'-phosphate (PLP). We will explore its enhanced cellular uptake, the enzymatic cascade responsible for its intracellular activation, and the subsequent multifaceted roles of PLP as an essential coenzyme. This document provides a comprehensive overview of its function in neurotransmitter synthesis, amino acid metabolism, and its emerging role in mitigating oxidative stress and inflammation, supported by detailed experimental protocols and pathway visualizations to empower researchers in the fields of pharmacology, neurobiology, and drug development.

Introduction: The Rationale for a Lipophilic Vitamin B6 Prodrug

Vitamin B6 is a water-soluble vitamin essential for over 140 enzymatic reactions, playing a pivotal role in human health.[3] It exists in several forms, or vitamers, with pyridoxine being a common form used in dietary supplements.[4] However, the inherent water-solubility of pyridoxine can limit its stability in certain formulations and its passive diffusion across lipid-rich biological membranes. Pyridoxine tripalmitate (C₅₆H₁₀₁NO₆) is a synthetic ester derivative where the three hydroxyl groups of pyridoxine are esterified with palmitic acid, a 16-carbon saturated fatty acid.[5] This structural modification transforms the molecule into a highly lipophilic compound, which is advantageous for several reasons:

-

Enhanced Stability: The ester linkages protect the reactive hydroxyl groups, increasing the molecule's stability against heat, oxygen, and light.[5]

-

Improved Solubility: It is readily soluble in oils and lipids, making it an ideal candidate for inclusion in lipid-based formulations and anhydrous cosmetic systems.[2][]

-

Increased Bioavailability: Its lipophilic nature is hypothesized to facilitate enhanced passive diffusion across the phospholipid bilayer of cell membranes, potentially leading to greater intracellular accumulation compared to its hydrophilic counterpart.

This guide will deconstruct the cellular and molecular journey of pyridoxine tripalmitate, from its entry into the cell to its ultimate function as the vital coenzyme, PLP.

Cellular Uptake and Intracellular Activation Cascade

The action of Pyridoxine Tripalmitate begins with its transport across the plasma membrane and subsequent enzymatic conversion to release active pyridoxine.

Cellular Permeation: A Lipophilicity-Driven Advantage

While aqueous pyridoxine is transported into cells via a carrier-mediated, pH-dependent process, the large, nonpolar nature of pyridoxine tripalmitate suggests a different primary mechanism of entry.[7][8] It is proposed that pyridoxine tripalmitate leverages its high lipophilicity to passively diffuse across the cell membrane, bypassing the constraints of aqueous transporters.

Once inside the cytoplasm, the molecule must be hydrolyzed to release pyridoxine. This critical step is catalyzed by intracellular non-specific esterases or lipases, which cleave the three palmitate ester bonds. This releases free pyridoxine and three molecules of palmitic acid, which can be utilized by the cell in fatty acid metabolism.

The Vitamin B6 Salvage Pathway: Conversion to the Active Coenzyme

The liberated pyridoxine is a substrate for the conserved, two-step enzymatic Vitamin B6 salvage pathway, which converts all dietary B6 vitamers into the biologically active PLP.[3][9]

-

Phosphorylation by Pyridoxal Kinase (PDXK): In the first, rate-limiting step, pyridoxine is phosphorylated by the enzyme pyridoxal kinase (PDXK), utilizing one molecule of ATP to produce pyridoxine 5'-phosphate (PNP).[3][10] This phosphorylation traps the vitamer within the cell, as the negatively charged phosphate group prevents it from diffusing back across the membrane.[3]

-

Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO): The second step involves the flavin mononucleotide (FMN)-dependent enzyme, pyridoxine-5'-phosphate oxidase (PNPO).[9][11] PNPO catalyzes the oxidation of the 4'-hydroxyl group of PNP to an aldehyde, yielding the active coenzyme, pyridoxal 5'-phosphate (PLP).[9][12] This reaction primarily occurs in the liver but also takes place in other tissues to meet local metabolic demands.[13][14]

Core Mechanisms of Action of Pyridoxal 5'-Phosphate (PLP)

The biological effects of pyridoxine tripalmitate are exerted through its active metabolite, PLP. As a coenzyme, PLP covalently binds to the active site of a vast array of enzymes, stabilizing reaction intermediates crucial for metabolism.[15][16]

Neurotransmitter Synthesis and Neurological Function

PLP is indispensable for the proper functioning of the nervous system.[17] It is a required coenzyme for the synthesis of several key neurotransmitters that regulate mood, cognition, and neuronal excitability.[15][18]

-

GABA Synthesis: PLP is the coenzyme for glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate (an excitatory neurotransmitter) into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[15] A sufficient supply of PLP is critical for maintaining the excitatory/inhibitory balance.

-

Serotonin and Dopamine Synthesis: The enzyme aromatic L-amino acid decarboxylase (AADC), which catalyzes the final step in the synthesis of both serotonin (from 5-hydroxytryptophan) and dopamine (from L-DOPA), is PLP-dependent.[19][20] Studies have shown that pyridoxine administration can enhance the rate of serotonin synthesis in the brain.[21]

Anti-inflammatory and Antioxidant Effects

Recent research has highlighted the role of vitamin B6 in modulating immune responses and combating oxidative stress.[22]

-

Inhibition of Inflammatory Pathways: PLP has been shown to inhibit inflammatory signaling, including the NF-κB pathway and the activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines like IL-1β and TNF-α.[[“]][24]

-

Antioxidant Activity: Pyridoxine itself can scavenge reactive oxygen species (ROS).[25] Furthermore, PLP indirectly contributes to the cellular antioxidant defense system by acting as a coenzyme in the transsulfuration pathway, which is involved in the synthesis of cysteine, a precursor to the major intracellular antioxidant, glutathione.[[“]]

Quantitative Data Summary

| Enzyme | Substrate | Apparent Km (µM) | Source |

| Pyridoxal Kinase (PDXK) | Pyridoxine | ~1.3 - 11.99 | [7][8] |

| Pyridoxine-5'-P Oxidase (PNPO) | Pyridoxine 5'-Phosphate (PNP) | Varies by species/tissue | [9] |

Note: Km values can vary significantly based on the tissue, species, and experimental conditions (e.g., pH, temperature).

Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanism and quantify the efficacy of Pyridoxine Tripalmitate, specific cellular assays are required. The following protocols provide a framework for these investigations.

Protocol 1: Comparative Cellular Uptake Analysis by HPLC

Objective: To compare the rate of intracellular accumulation of total vitamin B6 following treatment with Pyridoxine Tripalmitate versus Pyridoxine HCl.

Rationale: This assay uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify intracellular vitamin B6.[26][27] By measuring the total B6 content over time, we can infer the relative uptake efficiency of the lipophilic prodrug compared to the standard form.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Pyridoxine Tripalmitate and Pyridoxine HCl

-

Phosphate Buffered Saline (PBS)

-

Trichloroacetic acid (TCA) for protein precipitation

-

HPLC system with a C18 column and UV or fluorescence detector

Methodology:

-

Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to ~90% confluency.

-

Treatment: Prepare stock solutions of Pyridoxine Tripalmitate (dissolved in DMSO) and Pyridoxine HCl (dissolved in water). Dilute to a final concentration of 10 µM in serum-free medium.

-

Incubation: Aspirate the growth medium, wash cells twice with PBS, and add the treatment medium. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, aspirate the medium and wash cells three times with ice-cold PBS to remove extracellular compound. Add 200 µL of 10% TCA to each well to lyse the cells and precipitate proteins.

-

Sample Preparation: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the soluble B6 vitamers.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Use an appropriate mobile phase gradient and detector wavelength to separate and quantify the B6 vitamers against a standard curve.

-

Data Analysis: Normalize the intracellular B6 concentration to the total protein content of each well. Plot the concentration versus time to compare the uptake kinetics.

Protocol 2: Spectrophotometric Assay for Pyridoxal Kinase (PDXK) Activity

Objective: To confirm that the pyridoxine released from Pyridoxine Tripalmitate is a viable substrate for the first key enzyme in the activation pathway, PDXK.

Rationale: This coupled-enzyme assay measures the activity of PDXK by quantifying the rate of ADP production during the phosphorylation of pyridoxine.[3] The ADP is used in a subsequent reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.

Sources

- 1. Pyridoxine tripalmitate-BERI PHARMA CO., LTD. [en.zhberi.com]

- 2. Pyridoxine tripalmitate - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyridoxine - Wikipedia [en.wikipedia.org]

- 5. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]

- 7. Pyridoxine uptake by rat renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms underlying therapeutic action of vitamin B6 - Zagubnaya - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Vitamin B-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 17. B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. High dose pyridoxine for the treatment of tardive dyskinesia: clinical case and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyridoxine effect on synthesis rate of serotonin in the monkey brain measured with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Emerging Role of Vitamin B6 in Inflammation and Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. consensus.app [consensus.app]

- 24. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Theoretical study of the antioxidant properties of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijsdr.org [ijsdr.org]

- 27. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

An In-depth Technical Guide to the Cellular Uptake and Metabolic Fate of Pyridoxine Tripalmitate

Abstract

Pyridoxine tripalmitate (PTP) is a synthetic, lipophilic derivative of pyridoxine (Vitamin B6), engineered to enhance stability and improve its incorporation into lipid-based formulations.[1][2][3] By esterifying the three hydroxyl groups of pyridoxine with palmitic acid, a 16-carbon saturated fatty acid, its physicochemical properties are fundamentally altered from a water-soluble vitamin to a fat-soluble compound.[1][4] This guide provides a comprehensive technical overview of the hypothesized cellular uptake mechanisms and the subsequent metabolic cascade that transforms this prodrug into the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). We will deconstruct the process from membrane transit to intracellular enzymatic hydrolysis and the final metabolic trapping and activation of the vitamin moiety. Furthermore, this document furnishes detailed experimental protocols to empower researchers to investigate and validate these pathways, ensuring a self-validating system of inquiry.

Introduction: The Rationale for a Lipophilic Vitamin B6 Prodrug

Vitamin B6 is a crucial water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), participates in over 140 enzymatic reactions, primarily centered around amino acid metabolism.[5] However, the inherent hydrophilicity of pyridoxine (PN) can limit its stability and application in certain delivery systems, particularly in cosmetics and topical formulations.[2][3] Pyridoxine tripalmitate is designed to overcome these limitations. The addition of three palmitate chains renders the molecule highly lipophilic, improving its miscibility with oils and lipids and enhancing its stability.[3] This structural modification effectively creates a prodrug that requires intracellular metabolic processing to release the active vitamin. Understanding the precise mechanisms of its uptake and metabolic activation is paramount for optimizing its formulation and predicting its biological efficacy.

Physicochemical Profile: Pyridoxine vs. Pyridoxine Tripalmitate

The stark contrast in physical properties between pyridoxine and its tripalmitate ester dictates their distinct interactions with biological systems. This difference is the cornerstone of PTP's design and function.

| Property | Pyridoxine (PN) | Pyridoxine Tripalmitate (PTP) | Reference(s) |

| Molecular Formula | C₈H₁₁NO₃ | C₅₆H₁₀₁NO₆ | [4] |

| Molecular Weight | ~169.18 g/mol | ~884.40 g/mol | [1][6] |

| Solubility | Water-soluble | Oil-soluble, Lipophilic | [1][3][7] |

| Structure | Pyridine ring with three hydroxyl groups | Pyridine ring with three palmitoyl ester linkages | [4] |

Part I: Cellular Uptake - A Journey Across the Lipid Bilayer

The cellular entry of native pyridoxine is a well-studied, carrier-mediated process.[8][9] However, the large, lipid-soluble nature of PTP suggests a fundamentally different mechanism of uptake, likely independent of the known vitamin B6 transporters.

Hypothesized Mechanism: Passive Diffusion

Given its high lipophilicity and the absence of polar hydroxyl groups, the most probable mechanism for PTP's entry into the cell is passive diffusion directly across the phospholipid bilayer. The long palmitate chains can readily intercalate into the cell membrane, facilitating the molecule's passage from the extracellular space into the cytosol. This model posits that the intact PTP prodrug accumulates within the cell, where it becomes a substrate for intracellular enzymes.

Caption: Sequential hydrolysis of PTP by intracellular esterases.

Step 2: Fate of the Cleaved Moieties

-

Palmitic Acid: The three molecules of palmitic acid released during hydrolysis enter the cell's fatty acid pool. They can be utilized for energy production via β-oxidation in the mitochondria, incorporated into cellular membranes, or used for the synthesis of other lipids.

-

Pyridoxine: The liberated pyridoxine enters the well-established Vitamin B6 salvage pathway. [5]

Step 3: Metabolic Trapping and Conversion to PLP

The conversion of free pyridoxine to the active coenzyme PLP is a two-step, ATP-dependent process that effectively "traps" the vitamin within the cell. [9][10]

-

Phosphorylation: Pyridoxal kinase (PK) catalyzes the phosphorylation of pyridoxine to pyridoxine 5'-phosphate (PNP). [10][11]This addition of a charged phosphate group prevents the molecule from diffusing back out of the cell.

-

Oxidation: Pyridoxine 5'-phosphate oxidase (PNPO) then oxidizes PNP to the final, active coenzyme form, pyridoxal 5'-phosphate (PLP). [7][11]PLP is then ready to be utilized by a multitude of PLP-dependent enzymes. [5][12] The ultimate catabolite of vitamin B6 metabolism is 4-pyridoxic acid, which is formed from pyridoxal and excreted in the urine. [7]

Sources

- 1. Pyridoxine tripalmitate-BERI PHARMA CO., LTD. [en.zhberi.com]

- 2. Pyridoxine tripalmitate - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]

- 4. Pyridoxine tripalmitate | C56H101NO6 | CID 20390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridoxine tripalmitate | CAS 4372-46-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A carrier-mediated mechanism for pyridoxine uptake by human intestinal epithelial Caco-2 cells: regulation by a PKA-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridoxine uptake by rat renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of pyridoxine uptake by isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Disorders affecting vitamin B6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilic Vitamin B6 Derivatives in Neurological Research: A Technical Guide to Enhancing Bioavailability and Therapeutic Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B6, in its active form pyridoxal 5'-phosphate (PLP), is an indispensable coenzyme in the central nervous system (CNS), critical for the synthesis of key neurotransmitters and overall metabolic homeostasis.[1][2] However, the therapeutic potential of standard vitamin B6 supplementation in neurological disorders is significantly hampered by the restrictive nature of the blood-brain barrier (BBB), which limits the passage of these hydrophilic molecules.[3][4] This guide provides a comprehensive technical overview of a key strategy to overcome this limitation: the development and application of lipophilic vitamin B6 derivatives. We will explore the foundational challenge of CNS bioavailability, delve into the synthesis and multifaceted mechanisms of action of prominent derivatives like pyritinol, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers aiming to leverage these compounds in preclinical and translational neurological research.

Chapter 1: The Central Challenge: Vitamin B6 and the Blood-Brain Barrier

The rationale for developing lipophilic vitamin B6 derivatives is rooted in the fundamental biology of the CNS. Vitamin B6 is not a single molecule but a group of related compounds—pyridoxine, pyridoxal, and pyridoxamine—which are converted in the body to the active coenzyme, PLP.[5] PLP is a crucial cofactor for over 140 enzymatic reactions, including the synthesis of the primary inhibitory neurotransmitter GABA from glutamate, and the production of dopamine and serotonin.[1][6] A deficiency in functional vitamin B6 in the brain is therefore linked to neuronal hyperexcitability, impaired neurotransmission, and has been associated with a range of neurological and psychiatric conditions.[1][7][8]

The primary obstacle to elevating CNS levels of vitamin B6 is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. While the non-phosphorylated forms of vitamin B6 can cross the BBB via facilitated diffusion, this transport is slow and saturable.[4] The active, phosphorylated form, PLP, is largely unable to cross, trapping the vitamin peripherally.[3] This physiological bottleneck necessitates the design of molecules that can bypass these transport limitations. Lipophilicity, or fat-solubility, is a key molecular characteristic that facilitates passage across the lipid-rich cell membranes of the BBB. By chemically modifying the vitamin B6 structure to increase its lipophilicity, we can enhance its passive diffusion into the brain, thereby increasing its bioavailability where it is most needed.

Caption: Key Mechanisms of Pyritinol in the CNS.

Chapter 4: Applications in Preclinical Neurological Models

The diverse mechanisms of action make lipophilic B6 derivatives valuable tools for investigating a range of neurological conditions.

-

Alzheimer's Disease and Dementia : The cholinergic and glucose metabolism-enhancing properties of pyritinol make it a relevant compound for models of Alzheimer's disease, where deficits in both these areas are hallmark pathologies. [9][10]* Stroke and Cerebrovascular Insufficiency : In models of ischemic injury, pyritinol's ability to improve blood flow and provide neuroprotection against oxidative damage is of significant therapeutic interest. [11][10]* Traumatic Brain Injury (TBI) : The anti-inflammatory and antioxidant effects are directly applicable to the secondary injury cascade that follows a TBI, potentially mitigating neuronal loss and functional deficits.

-

Age-Related Cognitive Decline : Pyritinol is used to investigate mechanisms of cognitive enhancement and memory improvement in aging models, targeting the general decline in metabolic and neurotransmitter function. [11] The choice to use a compound like pyritinol in these models is causal: it is selected not just as a vitamin supplement, but as a multi-target drug that addresses specific pathological pathways relevant to the disease being studied.

Chapter 5: Key Experimental Methodologies

To ensure trustworthy and reproducible results, rigorous experimental protocols are essential. The following are self-validating workflows for assessing the efficacy of lipophilic B6 derivatives.

Protocol 1: In Vivo Assessment of BBB Penetration and Brain Bioavailability

Objective: To quantify and compare the concentration of a lipophilic B6 derivative and its metabolites in the brain versus a standard hydrophilic form (e.g., pyridoxine).

Methodology:

-

Animal Model: C57BL/6J mice (n=5 per group/time point), aged 8-10 weeks.

-

Compound Administration:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose) via oral gavage.

-

Group 2: Pyridoxine HCl (e.g., 50 mg/kg) in saline, oral gavage.

-

Group 3: Pyritinol (equimolar dose to Group 2) in vehicle, oral gavage.

-

-

Time Points: Collect blood and brain tissue at 0.5, 1, 2, 4, and 8 hours post-administration.

-

Sample Collection:

-

Perform cardiac puncture to collect blood into EDTA-coated tubes. Centrifuge to obtain plasma.

-

Immediately perfuse the mouse transcardially with ice-cold PBS to remove blood from the brain.

-

Dissect and snap-freeze the whole brain or specific regions (e.g., hippocampus, cortex) in liquid nitrogen.

-

-

Sample Preparation (Brain):

-

Weigh the frozen brain tissue.

-

Homogenize in 4 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex vigorously and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Quantification (LC-MS/MS):

-

Develop a Liquid Chromatography-Tandem Mass Spectrometry method to detect and quantify the parent compound (pyritinol), its parent vitamin (pyridoxine), and the active form (PLP).

-

Create a standard curve for absolute quantification.

-

-

Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point for each compound. A significantly higher ratio for pyritinol would validate its enhanced BBB penetration.

Sources

- 1. Frontiers | Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation [frontiersin.org]

- 2. The Role of Vitamins in Neurodegenerative Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blood Brain Barrier: The Role of Pyridoxine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Brain Barriers in Maintaining Brain Vitamin Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. GABA - Wikipedia [en.wikipedia.org]

- 7. sciencedaily.com [sciencedaily.com]

- 8. [PDF] Mechanism of vitamin B6 effects on hippocampal neurogenesis | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 1mg.com [1mg.com]

- 11. grokipedia.com [grokipedia.com]

Beyond the Epidermis: A Technical Guide to the Potential Systemic Therapeutic Applications of Pyridoxine Tripalmitate

Abstract

Pyridoxine tripalmitate, a lipophilic derivative of vitamin B6, has been primarily utilized in dermatology for its enhanced stability and skin barrier penetration. This technical guide moves beyond its current applications to explore its potential as a systemic therapeutic agent. By leveraging its unique physicochemical properties, Pyridoxine tripalmitate may offer significant advantages in the treatment of neurological disorders, metabolic syndrome, and certain inflammatory conditions. This document provides a comprehensive overview of the underlying scientific rationale, proposes key therapeutic avenues, and outlines detailed experimental protocols to validate these hypotheses. It is intended for researchers, scientists, and drug development professionals seeking to innovate beyond the current landscape of vitamin B6 therapeutics.

Introduction: Reimagining a Dermatological Staple

Pyridoxine, or vitamin B6, is an essential water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a critical role in over 140 enzymatic reactions.[1] These reactions are fundamental to amino acid, lipid, and glucose metabolism, as well as neurotransmitter synthesis.[2] While the therapeutic use of pyridoxine is well-established for treating vitamin B6 deficiency and certain medical conditions, its clinical utility can be limited by its hydrophilicity, affecting its pharmacokinetic profile and ability to efficiently cross lipophilic biological barriers.

Pyridoxine tripalmitate, the tri-ester of pyridoxine with palmitic acid, represents a strategic chemical modification to overcome these limitations.[3] This lipidization dramatically increases its lipophilicity, a property that has been extensively exploited in cosmetic and dermatological formulations to improve skin penetration and stability.[4] However, the very characteristics that make it a superior topical agent—enhanced lipid solubility and stability—are the cornerstones of its untapped potential for systemic therapeutic applications. This guide will explore the hypothesis that Pyridoxine tripalmitate, acting as a lipophilic pro-drug of pyridoxine, could offer a novel and more effective means of delivering the therapeutic benefits of vitamin B6 to target tissues beyond the skin.

The Core Rationale: The Advantage of Lipophilicity

The covalent attachment of three palmitic acid moieties to the pyridoxine backbone transforms it into a highly lipophilic molecule.[5] This fundamental change is predicted to alter its absorption, distribution, metabolism, and excretion (ADME) profile in several therapeutically advantageous ways:

-

Enhanced Oral Bioavailability: Poorly water-soluble drugs can have their oral bioavailability significantly improved through lipid-based formulations.[6][7] Lipidic pro-drugs can leverage intestinal lymphatic transport, bypassing the hepatic first-pass metabolism that can reduce the systemic availability of the parent drug.[8][9]

-

Improved Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that restricts the passage of many therapeutic agents into the central nervous system (CNS).[10] The transport of molecules across the BBB is often favored by increased lipophilicity.[11] By masking the polar hydroxyl groups of pyridoxine, the tripalmitate ester is hypothesized to more readily diffuse across the lipid membranes of the BBB.

-

Sustained Release and Tissue Accumulation: Ester pro-drugs of lipophilic compounds can act as depot formulations, gradually releasing the active drug as the ester bonds are hydrolyzed by endogenous esterases.[12][13] This could lead to a more sustained plasma concentration of pyridoxine and potential accumulation in lipid-rich tissues.

Proposed Therapeutic Application I: Neurological Disorders

The central nervous system has a high demand for vitamin B6, a critical cofactor in the synthesis of key neurotransmitters, including GABA, dopamine, and serotonin.[14][15][16] Deficiencies or metabolic defects in vitamin B6 are linked to a range of neurological conditions.[10]

Mechanism of Action in the CNS

Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and is essential for the function of aromatic L-amino acid decarboxylase (AADC), the enzyme that catalyzes the final step in the synthesis of dopamine and serotonin.[14] It is also a cofactor for glutamic acid decarboxylase (GAD), which synthesizes the inhibitory neurotransmitter GABA.[17]

Potential Indications

-

Neurodegenerative Diseases: Emerging evidence suggests that vitamin B6 may have neuroprotective effects by attenuating neuroinflammation and oxidative stress.[18][19][20] The potential for Pyridoxine tripalmitate to efficiently deliver pyridoxine to the brain could be explored in preclinical models of diseases like Parkinson's and Alzheimer's.

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): CIPN is a common and debilitating side effect of many anticancer drugs.[14][21][22] While the evidence for pyridoxine in preventing CIPN is mixed, a more bioavailable form that can access peripheral nerves could offer therapeutic benefits.

-

Pyridoxine-Dependent Epilepsy: In this rare genetic disorder, high doses of pyridoxine are required to control seizures. A lipophilic derivative could potentially achieve therapeutic CNS concentrations at lower systemic doses, reducing the risk of side effects.

Experimental Workflow for CNS Applications

Sources

- 1. researchgate.net [researchgate.net]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Metabolic Syndrome, Insulin Resistance and Roles of Inflammation-Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. wjgnet.com [wjgnet.com]

- 6. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues | Current Research in Medical Sciences [pioneerpublisher.com]

- 13. pioneerpublisher.com [pioneerpublisher.com]

- 14. Animal models of chemotherapy-evoked painful peripheral neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Animal models of chemotherapy-induced peripheral neuropathy for hematological malignancies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 17. Page loading... [guidechem.com]

- 18. WO2002013870A2 - Formulation for administering therapeutic lipophilic molecules - Google Patents [patents.google.com]

- 19. lipoid.com [lipoid.com]

- 20. Systemic Inflammation and the Metabolic Syndrome among Middle-aged Community Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Animal models of chemotherapy-induced peripheral neuropathy: A machine-assisted systematic review and meta-analysis [ideas.repec.org]

Pyridoxine Tripalmitate: A Novel Frontier in Lipid-Based Drug Delivery

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The convergence of vitamin chemistry and lipid-based nanomedicine presents a promising frontier for addressing complex drug delivery challenges. Pyridoxine tripalmitate, a lipophilic ester of vitamin B6, is emerging from its established role in cosmetics to be considered a versatile and potent agent for advanced drug delivery systems. Its unique amphiphilic nature, inherent biocompatibility, and potential for metabolic activation position it as a valuable tool for formulating sophisticated drug carriers such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This guide provides a comprehensive technical overview of pyridoxine tripalmitate, elucidating its physicochemical properties, synthesis, and its prospective applications in enhancing the therapeutic efficacy of a wide range of drug molecules. We will explore its potential role in improving drug solubility, stability, and bioavailability, and discuss detailed methodologies for the formulation, characterization, and evaluation of pyridoxine tripalmitate-based drug delivery systems.

Introduction: The Imperative for Advanced Drug Delivery

The landscape of modern drug discovery is characterized by an increasing number of highly potent but poorly soluble drug candidates. This presents a significant hurdle in translating promising molecules into effective clinical therapies. Lipid-based drug delivery systems have garnered considerable attention as a solution to this challenge, offering a biocompatible and versatile platform for enhancing the oral bioavailability and targeted delivery of therapeutic agents.[1] Among the various lipid-based approaches, Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) have shown exceptional promise due to their ability to encapsulate both lipophilic and hydrophilic drugs, protect them from degradation, and provide controlled release profiles.[2][3]

This guide focuses on the untapped potential of pyridoxine tripalmitate as a key component in these advanced lipid-based formulations. By leveraging its unique chemical structure—a vitamin B6 core esterified with three palmitic acid chains—we can envision novel drug delivery systems with enhanced functionality and therapeutic performance.

Pyridoxine Tripalmitate: A Molecular Profile

Pyridoxine tripalmitate (C₅₆H₁₀₁NO₆) is the tri-ester of pyridoxine (vitamin B6) and palmitic acid, a 16-carbon saturated fatty acid.[4][5] This esterification dramatically alters the physicochemical properties of the parent vitamin B6 molecule, transforming it from a water-soluble compound into a highly lipophilic, solid material.[6][7] This transformation is the cornerstone of its potential in drug delivery.

Physicochemical Properties

The key physicochemical properties of pyridoxine tripalmitate are summarized in the table below. Its oil-soluble nature and solid-state at room and body temperature make it an ideal candidate for use as a solid lipid in the formulation of SLNs and NLCs.[3][7]

| Property | Value | Reference(s) |

| Molecular Formula | C₅₆H₁₀₁NO₆ | [4][5] |

| Molecular Weight | 884.4 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [8] |

| Solubility | Oil-soluble, insoluble in water | [7] |

| Melting Point | 72-73 °C (may vary based on purity) | [5] |

Synthesis of Pyridoxine Tripalmitate

The synthesis of pyridoxine tripalmitate is typically achieved through the esterification of pyridoxine with palmitic acid or its more reactive derivative, palmitoyl chloride. This process involves the reaction of the three hydroxyl groups of pyridoxine with three molecules of the fatty acid, forming ester linkages. The reaction is generally carried out in the presence of a suitable catalyst and solvent.

A general synthetic scheme is depicted below:

Caption: General synthesis of Pyridoxine Tripalmitate.

Pyridoxine Tripalmitate in Drug Delivery: A Paradigm Shift

The true potential of pyridoxine tripalmitate lies in its application as a functional excipient in drug delivery systems, particularly SLNs and NLCs. Its structural similarity to endogenous lipids like triglycerides (e.g., glyceryl tripalmitate) suggests a high degree of biocompatibility and a favorable safety profile.[9]

Role in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that incorporate a liquid lipid into the solid lipid matrix.[2][3] This liquid lipid creates imperfections in the crystal lattice, which can lead to higher drug loading and reduced drug expulsion during storage.[10][11]

Pyridoxine tripalmitate can serve as the primary solid lipid or as a component of the solid lipid matrix in both SLNs and NLCs. Its high melting point ensures the solid nature of the nanoparticle core at physiological temperatures, which is crucial for controlled drug release.[4][12]

The diagram below illustrates the conceptual structure of an NLC incorporating pyridoxine tripalmitate.

Caption: Structure of a Pyridoxine Tripalmitate-based NLC.

The Prodrug Potential: A Dual-Functionality Approach

Beyond its role as a structural component, pyridoxine tripalmitate can be envisioned as a "prodrug" or a "lipid-drug conjugate."[13][14][15] In this paradigm, the drug molecule is covalently linked to the pyridoxine tripalmitate backbone. This approach offers several potential advantages:

-

Enhanced Lipophilicity: The conjugation of a hydrophilic drug to the highly lipophilic pyridoxine tripalmitate can significantly improve its ability to cross biological membranes.

-

Targeted Release: The ester linkages in pyridoxine tripalmitate are susceptible to enzymatic hydrolysis by esterases and lipases that are abundant in the body, particularly in the gastrointestinal tract and within cells.[16] This enzymatic cleavage can trigger the release of the active drug at the target site.

-

Synergistic Effects: The released pyridoxine can have its own therapeutic benefits, potentially acting synergistically with the co-released drug.

The enzymatic release of a conjugated drug from a pyridoxine tripalmitate-based prodrug is illustrated below.

Caption: Enzymatic activation of a Pyridoxine Tripalmitate prodrug.

Experimental Protocols: A Guide to Formulation and Characterization

This section provides detailed, step-by-step methodologies for the preparation and characterization of pyridoxine tripalmitate-based lipid nanoparticles. These protocols are based on established techniques for SLN and NLC formulation.[4][17]

Formulation of Pyridoxine Tripalmitate NLCs by High-Pressure Homogenization

High-pressure homogenization is a widely used and scalable method for producing lipid nanoparticles.

Materials:

-

Pyridoxine Tripalmitate (Solid Lipid)

-

Liquid Lipid (e.g., oleic acid, Miglyol 812)

-

Drug to be encapsulated

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Co-surfactant (optional, e.g., soy lecithin)

-

Purified water

Protocol:

-

Preparation of the Lipid Phase:

-

Accurately weigh the required amounts of pyridoxine tripalmitate and the liquid lipid.

-

Heat the lipid mixture to approximately 5-10 °C above the melting point of pyridoxine tripalmitate (around 80-85 °C) with continuous stirring until a clear, homogenous lipid melt is obtained.

-

Dissolve the lipophilic drug in the molten lipid phase.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant and co-surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.

-

-

High-Pressure Homogenization:

-

Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) at an optimized pressure (e.g., 500-1500 bar) for a defined number of cycles (e.g., 3-5 cycles).

-

-

Cooling and Nanoparticle Formation:

-

Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid NLCs.

-

-

Purification (Optional):

-

The NLC dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug.

-

Characterization of Pyridoxine Tripalmitate NLCs

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoparticles.

| Characterization Parameter | Technique(s) | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the width of the size distribution. |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge of the nanoparticles, which influences stability. |

| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |

| Entrapment Efficiency (EE%) and Drug Loading (DL%) | Ultracentrifugation followed by HPLC or UV-Vis Spectroscopy | To quantify the amount of drug successfully encapsulated within the nanoparticles. |

| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | To investigate the physical state of the lipid matrix and the drug within it. |

| In Vitro Drug Release | Dialysis Bag Method, Franz Diffusion Cell | To evaluate the rate and mechanism of drug release from the nanoparticles over time. |

Future Perspectives and Conclusion

Pyridoxine tripalmitate stands at the cusp of innovation in drug delivery. While its potential is largely inferred from its physicochemical properties and the performance of structurally similar lipids, the scientific rationale for its application is compelling. Future research should focus on the systematic evaluation of pyridoxine tripalmitate in the formulation of SLNs and NLCs for a variety of therapeutic agents. Key areas for investigation include:

-

Optimization of Formulation Parameters: A thorough investigation of the influence of lipid composition, surfactant selection, and process parameters on nanoparticle properties and drug release is warranted.

-

In Vivo Studies: Preclinical studies in animal models are essential to evaluate the biocompatibility, pharmacokinetics, and therapeutic efficacy of pyridoxine tripalmitate-based drug delivery systems.

-

Development of Prodrug Conjugates: The synthesis and evaluation of pyridoxine tripalmitate-drug conjugates could unlock new therapeutic possibilities, particularly for targeted drug delivery.

References

- Bansal, T., Akhtar, N., & Jaggi, M. (2014). Lipid-based drug carriers for prodrugs to enhance drug delivery. Journal of Controlled Release, 193, 107-120.

- Gao, Y., Li, Z., Sun, M., Guo, C., Yu, A., Zhai, G., & Zhai, X. (2019). Use of Lipid Nanocarriers to Improve Oral Delivery of Vitamins. Nutrients, 11(11), 2605.

- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

- Souto, E. B., & Müller, R. H. (2008). Nanostructured lipid carriers (NLC): a potential drug carrier system. Journal of Pharmaceutical Sciences, 97(11), 4843-4853.

-

Ataman Kimya. (n.d.). GLYCEROL TRIPALMITATE. Retrieved from [Link]

- Klymchenko, A. S., Roger, E., Anton, N., Anton, H., Shulov, I., Vermot, J., ... & Mely, Y. (2016). Amphiphilic Phospholipid-Based Riboflavin Derivatives for Tumor Targeting Nanomedicines.

- Nasir, A., & Benita, S. (2019). The prospects of lipidic prodrugs: An old approach with emerging and future trends. Expert Opinion on Drug Delivery, 16(1), 1-15.

- Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: production, characterization and applications. Advanced Drug Delivery Reviews, 64, 83-101.

- Amsili, G., & Benita, S. (2018). Lipidic prodrug approach for improved oral drug delivery and therapy. Medicinal Research Reviews, 38(6), 1839-1875.

- Elmowafy, M., Shalaby, K., & El-Dahmy, R. M. (2021). Functional Nanostructured Lipid Carrier-Enriched Hydrogels Tailored to Repair Damaged Epidermal Barrier. Pharmaceutics, 13(9), 1386.

- Zhang, D., Zhuang, J., Chen, Y., He, B., & Gao, H. (2020). Vitamin Lipid Nanoparticles Enable Adoptive Macrophage Transfer for the Treatment of Multidrug-Resistant Bacterial Sepsis. ACS Nano, 14(7), 8746-8759.

- Liu, S., Li, L., Li, Y., Liu, Y., Zhang, Y., & Liu, J. (2022). Iterative Screening of Vitamin E-Based Functional Lipid Nanoparticles for mRNA Delivery.

- Torchilin, V. P. (2005). Lipid-based carriers for prodrugs to enhance drug delivery. Advanced Drug Delivery Reviews, 57(11), 1594-1613.

- Amsili, G., & Benita, S. (2018). Prospects and Challenges of Phospholipid-Based Prodrugs. Molecules, 23(11), 2841.

- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review, 16(2), 10-17.

- Kuo, Y. C., & Chung, C. Y. (2011). Solid lipid nanoparticles comprising internal Compritol 888 ATO, tripalmitin and cacao butter for encapsulating and releasing stavudine, delavirdine and saquinavir. Colloids and Surfaces B: Biointerfaces, 88(2), 682-690.

-

Ataman Kimya. (n.d.). GLYCEROL TRIPALMITATE. Retrieved from [Link]

- Patel, R. R., & Patel, M. M. (2017). Paliperidone loaded solid lipid nanoparticles for improved oral bioavailability. European Journal of Pharmaceutical and Medical Research, 4(6), 448-456.

- Pardeike, J., Hommoss, A., & Müller, R. H. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics, 366(1-2), 170-184.

- Haider, M., Abdin, S. M., Kamal, L., & Orive, G. (2020).

- Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion. Pharmaceutical Research, 25(7), 1447-1455.

- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

- Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54, S131-S155.

- Souto, E. B., Wissing, S. A., Barbosa, C. M., & Müller, R. H. (2004). Development of a controlled release formulation based on SLN and NLC for topical clotrimazole delivery. International Journal of Pharmaceutics, 278(1), 71-77.

- Fang, C. L., Al-Suwayeh, S. A., & Fang, J. Y. (2013). Nanostructured lipid carriers (NLC) for drug delivery and targeting. Expert Opinion on Drug Delivery, 10(7), 979-994.

- Tanaka, Y., Taneichi, A., & Fukushima, S. (2021). An Ionizable Lipid Material with a Vitamin E Scaffold as an mRNA Vaccine Platform for Efficient Cytotoxic T Cell Responses. Advanced Science, 8(21), 2102179.

- Takata, J., Oohira, K., & Kitamura, K. (1995). Prodrugs of vitamin E. 1. Preparation and enzymatic hydrolysis of aminoalkanecarboxylic acid esters of d-alpha-tocopherol. Journal of Pharmaceutical Sciences, 84(10), 1195-1201.

- Weisse, S., Kalimouttou, S., Lahiani-Skiba, M., Djedaini-Pilard, F., Perly, B., & Skiba, M. (2009). Investigations on Topically Applied Vitamin A Loaded Amphiphilic Cyclodextrin Nanocapsules. Journal of Nanoscience and Nanotechnology, 9(1), 640-645.

-

PubChem. (n.d.). Pyridoxine tripalmitate. Retrieved from [Link]

- Weisse, S., Kalimouttou, S., Lahiani-Skiba, M., Djedaini-Pilard, F., Perly, B., & Skiba, M. (2009). Investigations on Topically Applied Vitamin A Loaded Amphiphilic Cyclodextrin Nanocapsules. Journal of Nanoscience and Nanotechnology, 9(1), 640-645.

- Lo Nostro, P., Ambrosi, M., Fratini, E., Ridi, F., Carretti, E., Alfredsson, V., ... & Baglioni, P. (2007).

- Gura, G. M., & Gura, V. (2002). U.S. Patent No. 6,548,519. Washington, DC: U.S.

-

Beri Pharma Co., Ltd. (n.d.). Pyridoxine tripalmitate. Retrieved from [Link]

- Puri, A., Loomis, K., Smith, B., Lee, J. H., Yavlovich, A., Heldman, E., & Blumenthal, R. (2009). Lipid-based nanoparticles as pharmaceutical drug carriers: from concepts to clinic. Critical Reviews™ in Therapeutic Drug Carrier Systems, 26(6).

-

Natural Micron Pharm Tech. (n.d.). Pyridoxine tripalmitate. Retrieved from [Link]

- Chen, J., Wei, F., & Chen, J. (2018). Research Progress in Enzymatic Synthesis of Vitamin E Ester Derivatives.

- Nephro-Genex, Inc. (2005). U.S.

-

Chemical-Suppliers. (n.d.). Pyridoxine tripalmitate. Retrieved from [Link]

- F. Hoffmann-La Roche AG. (2006). U.S. Patent No. 7,495,101. Washington, DC: U.S.

-

Suzhou Health Chemicals Co., Ltd. (n.d.). Pyridoxine Tripalmitate; VB6 Tripalmitate. Retrieved from [Link]

- Wuttke, S., Lismont, M., Escudero-Duch, C., Zimpel, A., & Rurack, K. (2024). Recent Advances in the Use of Vitamin D Organic Nanocarriers for Drug Delivery. Pharmaceutics, 16(9), 1234.

- F. Hoffmann-La Roche AG. (1968). U.S. Patent No. 3,381,014. Washington, DC: U.S.

- Szymanska, E., & Winnicka, K. (2015). Enzymatically derived oil-based L-ascorbyl esters: Synthesis, antioxidant properties and controlled release from cosmetic formulations. International Journal of Pharmaceutics, 495(1), 226-233.

- Annunziata, F., D'Errico, G., & Cimini, D. (2023). Biosynthesis of Novel Ascorbic Acid Esters and Their Encapsulation in Lignin Nanoparticles as Carriers and Stabilizing Systems. International Journal of Molecular Sciences, 24(10), 8909.

- Kambe, T., & Fukada, T. (2021). Rate of hydrolysis of the phosphate esters of B vitamins is reduced by zinc deficiency: In vitro and in vivo. The FASEB Journal, 35(S1).

- F. Hoffmann-La Roche AG. (2009). U.S. Patent No. 7,495,101. Washington, DC: U.S.

Sources

- 1. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]